Home > Products > Screening Compounds P90432 > Bucladesine sodium
Bucladesine sodium - 19436-29-4

Bucladesine sodium

Catalog Number: EVT-10885846
CAS Number: 19436-29-4
Molecular Formula: C18H23N5NaO8P
Molecular Weight: 491.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Bucladesine sodium is a 3',5'-cyclic purine nucleotide.
A cyclic nucleotide derivative that mimics the action of endogenous CYCLIC AMP and is capable of permeating the cell membrane. It has vasodilator properties and is used as a cardiac stimulant. (From Merck Index, 11th ed)
Overview

Bucladesine sodium, also known as dibutyryl cyclic adenosine monophosphate sodium salt, is a synthetic analog of cyclic adenosine monophosphate (cAMP). This compound is recognized for its ability to mimic the physiological effects of cAMP, a critical signaling molecule involved in numerous cellular processes. Bucladesine sodium is classified as a cyclic purine nucleotide and is particularly valued in scientific research due to its cell-permeable properties, which allow it to effectively penetrate cell membranes and induce cellular responses similar to those triggered by endogenous cAMP.

Source and Classification

Bucladesine sodium is derived from cyclic adenosine monophosphate through a synthetic process involving butyric anhydride. It falls under the category of cyclic nucleotide derivatives and is primarily utilized in laboratory settings for research purposes. The compound is soluble in water and exhibits stability issues in aqueous environments, particularly under non-neutral pH conditions.

Synthesis Analysis

Methods and Technical Details

The synthesis of bucladesine sodium typically involves the following steps:

  1. Esterification: Cyclic adenosine monophosphate is reacted with butyric anhydride, often in the presence of a base such as sodium hydroxide or pyridine, to facilitate the esterification process.
  2. Purification: The crude product undergoes purification through methods like recrystallization or chromatography to isolate high-purity bucladesine sodium.

In industrial settings, large-scale production may utilize continuous flow reactions and automated purification systems to optimize yield and purity while adhering to rigorous quality control measures such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy .

Chemical Reactions Analysis

Reactions and Technical Details

Bucladesine sodium participates in several chemical reactions:

  1. Hydrolysis: In the presence of water and either an acid or base catalyst, bucladesine sodium can be hydrolyzed to yield butyric acid and cyclic adenosine monophosphate.
  2. Oxidation: Oxidizing agents such as potassium permanganate can oxidize bucladesine sodium to form various oxidized derivatives.
  3. Substitution: Nucleophilic substitution reactions can occur where nucleophiles replace the butyryl groups .

The major products formed from these reactions include cyclic adenosine monophosphate and butyric acid upon hydrolysis.

Mechanism of Action

Bucladesine sodium functions by increasing intracellular levels of cyclic adenosine monophosphate. This elevation leads to the activation of protein kinase A (PKA), which phosphorylates target proteins that modulate various cellular activities such as cell adhesion, migration, and proliferation. Additionally, bucladesine sodium activates exchange proteins directly regulated by cyclic adenosine monophosphate, further influencing cellular signaling pathways .

Physical and Chemical Properties Analysis

Physical Properties

Bucladesine sodium appears as a white to off-white crystalline powder. It is soluble in water (approximately 49.1 mg/mL at 100 mM) and dimethyl sulfoxide (55 mg/mL). The compound should be stored at low temperatures (around -20°C) to maintain stability .

Chemical Properties

Bucladesine sodium exhibits stability issues in aqueous solutions where it can hydrolyze over time. It is sensitive to heat and should be handled with care under controlled conditions to prevent degradation .

Applications

Bucladesine sodium has several significant applications in scientific research:

  1. Cell Signaling Studies: Researchers utilize bucladesine sodium to investigate the role of cyclic adenosine monophosphate in various cellular processes.
  2. Disease Mechanism Exploration: The compound aids in understanding how altered cAMP signaling may contribute to disease development.
  3. Drug Discovery: Bucladesine sodium serves as a tool for identifying potential therapeutic targets within the cAMP signaling pathway.
  4. Therapeutic Research: Studies have shown that bucladesine sodium can enhance survival rates in neuronal cultures and exhibit protective effects against liver injury models .
Introduction to Bucladesine Sodium in Modern Pharmacological Research

Historical Context and Discovery of Bucladesine Sodium as a Synthetic Cyclic Adenosine Monophosphate Analog

Bucladesine sodium (N⁶,2′-O-dibutyryladenosine-3′,5′-cyclic monophosphate sodium salt) emerged in the 1960s as a solution to a fundamental pharmacological challenge: the poor membrane permeability of endogenous cyclic adenosine monophosphate. As a second messenger, cyclic adenosine monophosphate orchestrates critical cellular responses but cannot traverse lipid bilayers effectively. Researchers sought stabilized cyclic adenosine monophosphate analogs that could penetrate cells to study intracellular signaling. Bucladesine sodium was engineered through esterification of cyclic adenosine monophosphate with butyryl groups at the N⁶ position of the adenine ring and the 2′ oxygen of the ribose moiety. This strategic modification enhanced lipophilicity while preserving the cyclic phosphate structure essential for biological activity [3] [8].

The compound first entered clinical evaluation in the 1980s when a Bucladesine sodium ointment (Actosin®) was marketed in Japan for impaired wound healing. Early clinical studies demonstrated efficacy in diabetic foot ulcers and decubitus, leveraging cyclic adenosine monophosphate's role in cellular repair processes. Despite favorable tolerability, commercial production ceased due to formulation stability issues; aqueous preparations underwent hydrolysis, releasing butyric acid with a characteristic odor [2]. This withdrawal underscored the need for advanced drug delivery systems while cementing Bucladesine sodium's importance as a research tool for cyclic adenosine monophosphate-dependent pathways.

Table 1: Key Milestones in Bucladesine Sodium Development

Time PeriodDevelopment PhaseSignificance
1960sChemical SynthesisCreation of membrane-permeable cyclic adenosine monophosphate analog through dibutyryl modification
1970-1980sIn Vitro Mechanism StudiesElucidation of protein kinase A activation and phosphodiesterase inhibition
1980-1990sTopical Clinical Use (Japan)Marketed as Actosin® ointment for skin ulcers and wound healing
2000s-PresentAdvanced Formulation ResearchDevelopment of water-free emulsions to prevent hydrolysis

Structural and Functional Relationship to Endogenous Cyclic Adenosine Monophosphate

Bucladesine sodium (molecular formula: C₁₈H₂₃N₅NaO₈P; molecular weight: 491.37 g/mol) mirrors endogenous cyclic adenosine monophosphate's core structure—an adenosine moiety with a 3′,5′-cyclic phosphate—while incorporating two critical butyryl modifications. The N⁶-butyryl group enhances receptor binding affinity, and the 2′-O-butyryl group confers metabolic stability against esterases. These modifications collectively increase the compound's octanol-water partition coefficient (log P = 2.42) compared to cyclic adenosine monophosphate (log P = −1.44), enabling passive diffusion across plasma membranes [3] [5] [8].

Upon cellular entry, cytoplasmic esterases hydrolyze the butyryl groups, releasing bioactive monobutyryl intermediates and ultimately yielding native cyclic adenosine monophosphate. This bioactivation mechanism allows Bucladesine sodium to elevate intracellular cyclic adenosine monophosphate levels persistently. Functionally, it engages two primary classes of cyclic adenosine monophosphate effectors:

  • Protein Kinase A: Bucladesine sodium binds regulatory subunits, releasing catalytic subunits that phosphorylate serine/threonine residues on target proteins.
  • Exchange Proteins Activated by Cyclic Adenosine Monophosphate: It directly activates these guanine nucleotide exchange factors, regulating Rap GTPase signaling [3] [4].

Unlike phosphodiesterase inhibitors that indirectly boost cyclic adenosine monophosphate, Bucladesine sodium directly delivers cyclic adenosine monophosphate-like activity while resisting enzymatic degradation. Studies confirm its half-life exceeds endogenous cyclic adenosine monophosphate by >20-fold in cellular environments, enabling sustained pathway modulation [8].

Table 2: Structural and Functional Comparison: Bucladesine Sodium vs. Endogenous Cyclic Adenosine Monophosphate

PropertyBucladesine SodiumEndogenous Cyclic Adenosine Monophosphate
Molecular Weight491.37 g/mol329.21 g/mol
Lipophilicity (log P)2.42−1.44
Membrane PermeabilityHigh (passive diffusion)Low (requires transporters)
Phosphodiesterase ResistanceHighLow
Metabolic StabilityHours (enzyme-resistant)Minutes (rapid hydrolysis)
Primary Effector TargetsProtein Kinase A, Exchange Proteins Activated by Cyclic Adenosine MonophosphateProtein Kinase A, Exchange Proteins Activated by Cyclic Adenosine Monophosphate

Role in Bridging Fundamental Cyclic Adenosine Monophosphate Signaling Research to Therapeutic Innovation

Bucladesine sodium has been instrumental in deconvoluting cyclic adenosine monophosphate's pleiotropic effects, serving as a controlled stimulus to map signaling cascades across cell types. In neuronal models, it activates protein kinase A-mediated phosphorylation of cyclic adenosine monophosphate response element-binding protein, inducing neurotrophic gene expression. This mechanism underlies its experimentally validated role in neurite outgrowth, where 100 μM Bucladesine sodium increased neurite length by 300% in PC12 cells—effects potentiated by nardosinone [1] [5]. Such findings illuminate pathways relevant to neurodegenerative diseases and neural repair.

Recent innovations leverage Bucladesine sodium's anti-inflammatory properties. In keratinocyte and immune cell studies, it suppresses nuclear factor kappa B translocation and cytokine production by sustaining intracellular cyclic adenosine monophosphate levels. A 2012 study demonstrated efficacy in in vivo inflammation models: a 1.5% Bucladesine sodium water-free emulsion reduced murine ear edema induced by arachidonic acid by 85% after multiple applications, comparable to ketoprofen gel. This formulation overcame historical stability limitations using a non-aqueous base of silicone fluid and N-methyl pyrrolidone [2]. These advances position Bucladesine sodium as a prototype for novel anti-inflammatory dermatological agents.

Beyond inflammation, Bucladesine sodium enables therapeutic concept validation:

  • Neuroregeneration: Intrahippocampal infusion (10–100 μM) in rats enhanced spatial memory retention by 60% via protein kinase A-dependent pathways [5].
  • Cardioprotection: Synergism with phosphodiesterase inhibitors suggests utility in ischemia-reperfusion injury models [8].
  • Metabolic Regulation: It potentiates insulin secretion in pancreatic β-cells by modulating ion channels through exchange proteins activated by cyclic adenosine monophosphate [4].

Table 3: Research Models Demonstrating Bucladesine Sodium's Therapeutic Potential

Disease AreaModel SystemKey Findings
Inflammatory Skin DisordersArachidonic acid-induced mouse ear edema1.5% emulsion reduced edema by 85% with twice-daily application
Cognitive DysfunctionRat hippocampal maze task100 μM infusion improved spatial memory retention by 60%
Diabetic WoundsIn vitro fibroblast migration assaysAccelerated wound closure via protein kinase A-mediated actin remodeling
Morphine DependenceMurine withdrawal syndrome100 nM doses attenuated withdrawal symptoms by 70%

These applications highlight Bucladesine sodium's unique capacity to "translate" cyclic adenosine monophosphate biology into actionable therapeutic strategies. Its well-characterized effects continue to inform drug discovery, particularly for conditions needing spatial and temporal control over intracellular signaling [2] [4] [5].

Properties

CAS Number

19436-29-4

Product Name

Bucladesine sodium

IUPAC Name

sodium;[(4aR,6R,7R,7aR)-6-[6-(butanoylamino)purin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate

Molecular Formula

C18H23N5NaO8P

Molecular Weight

491.4 g/mol

InChI

InChI=1S/C18H24N5O8P.Na/c1-3-5-11(24)22-16-13-17(20-8-19-16)23(9-21-13)18-15(30-12(25)6-4-2)14-10(29-18)7-28-32(26,27)31-14;/h8-10,14-15,18H,3-7H2,1-2H3,(H,26,27)(H,19,20,22,24);/q;+1/p-1/t10-,14-,15-,18-;/m1./s1

InChI Key

KRBZRVBLIUDQNG-JBVYASIDSA-M

Canonical SMILES

CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)[O-])OC(=O)CCC.[Na+]

Isomeric SMILES

CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@H]4[C@H](O3)COP(=O)(O4)[O-])OC(=O)CCC.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.